molecular formula C18H16FN3O3S2 B2465344 N-(4-fluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-32-9

N-(4-fluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2465344
CAS No.: 941879-32-9
M. Wt: 405.46
InChI Key: RJAVZUVZIUVPBY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, also known as Compound A, is a synthetic molecule that has been of great interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

A study by Alexiou and Demopoulos (2010) explored substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with antioxidant activity, focusing on compounds related to the long-term complications of diabetes. Their work showed that incorporating a 4-bromo-2-fluorobenzyl group resulted in a compound with a submicromolar inhibitory profile against ARIs, highlighting the potential for managing diabetic complications through chemical modification of sulfonamide compounds (Alexiou & Demopoulos, 2010).

Synthesis of Thiazole-5-carboxylates

Fong et al. (2004) reported on the photolysis-based synthesis of thiazole-5-carboxylate esters, providing a novel method for creating thiazole derivatives. This synthetic approach could be applicable in the development of new chemical entities for various scientific and medicinal applications, demonstrating the versatility of thiazole compounds in synthetic chemistry (Fong et al., 2004).

Inhibition of Tumor-associated Carbonic Anhydrase IX

Ilies et al. (2003) synthesized halogenated sulfonamides to investigate their inhibitory effects on tumor-associated carbonic anhydrase IX. This study revealed that certain sulfonamide derivatives could serve as potent inhibitors, suggesting their utility in designing antitumor agents targeting specific carbonic anhydrase isozymes (Ilies et al., 2003).

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, testing their antiproliferative activities against cancer cell lines. This research underscores the potential of sulfonamide derivatives in cancer treatment, with some compounds showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) highlighted the design and synthesis of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. Their findings suggest that modifications to the thiazole structure can lead to compounds with significant activity against tuberculosis, offering a promising avenue for new drug development (Jeankumar et al., 2013).

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-12-16(17(23)20-11-13-7-9-14(19)10-8-13)26-18(21-12)22-27(24,25)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAVZUVZIUVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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